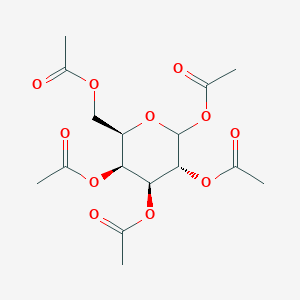

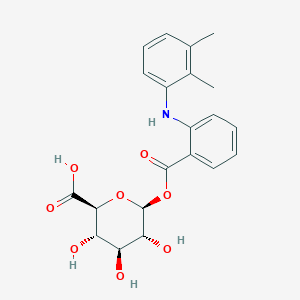

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Overview

Description

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, otherwise known as Acetoxymethyl-TTP, is a synthetic organic compound with a wide variety of applications. It has been used in various scientific research applications, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis of Indolyl Derivatives : A study by Liu et al. (2010) describes the synthesis of indolyl derivatives using a compound structurally related to "(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate". This synthesis is significant in the field of organic chemistry (Liu et al., 2010).

Dual Inhibitory Activities : Xu et al. (2020) investigated a compound with a similar structure for its potent dual inhibitory activities and robust inhibition of blood glucose excursion in rat and mouse models, highlighting its potential in diabetes treatment (Xu et al., 2020).

SGLT2 Inhibitors Synthesis : The work of Liu et al. (2008) focused on a novel approach for preparing C-aryl glucoside SGLT2 inhibitors, using a compound structurally similar to the one . This research contributes to the development of treatments for diabetes (Liu et al., 2008).

Synthesis of Tetrahydrofuran and Tetrahydropyran Derivatives : A study by Mönch et al. (2013) demonstrated the synthesis of a related compound through a Koenigs-Knorr reaction, which is a valuable method in organic synthesis (Mönch et al., 2013).

Application in Statin Synthesis : Troiani et al. (2011) reported the synthesis of a key statin side chain intermediate using a chemoselective pancreatin powder-catalyzed reaction, which is relevant in pharmaceutical manufacturing (Troiani et al., 2011).

Eco-Friendly Synthesis Method : Nikpassand and Farshami (2020) presented an eco-friendly method for synthesizing novel compounds using amino glucose-functionalized silica-coated nanoparticles. This approach is significant for green chemistry (Nikpassand & Farshami, 2020).

Electrocatalytic Cascade Reaction : A study by Elinson et al. (2018) explored an electrolytic process revealing a "green" route to functionalized compounds with biomedical applications (Elinson et al., 2018).

Volatile Compound Synthesis : Chikashita et al. (1993) focused on the stereoselective synthesis of trans isomers of a volatile compound for scientific research, illustrating the compound's utility in analytical chemistry (Chikashita et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Mode of Action

It’s known that the compound can undergo transformations into other compounds . For example, it can be transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and 4-methoxyphenyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside .

Biochemical Pathways

Galactose, which can assume two possible stereochemical configurations (d-/l-), is able to exist in the thermodynamically favored six-membered ring form as galactopyranose (galp), or in the less favored five-membered ring form as galactofuranose (galf) .

Result of Action

It’s known that the compound can undergo transformations into other compounds .

properties

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RRMRAIHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is D-galactopyranose pentaacetate used in the synthesis of prodrugs targeting β-galactosidase?

A1: D-galactopyranose pentaacetate serves as a precursor for introducing a galactose moiety into the prodrug structure []. This is crucial because β-galactosidase, an enzyme often overexpressed in specific tissues or disease states, can cleave the galactose moiety. This cleavage releases the active drug specifically at the target site, potentially enhancing efficacy and reducing off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

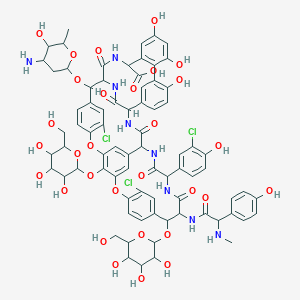

![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)